molecular formula C22H40O3 B14209792 Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol CAS No. 827029-47-0

Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol

Cat. No.: B14209792
CAS No.: 827029-47-0
M. Wt: 352.6 g/mol
InChI Key: CUYMBFCOUOPCFP-UHFFFAOYSA-N
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Description

Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C22H44O2This compound is characterized by its long carbon chain with multiple methyl groups and a terminal acetate group .

Preparation Methods

The synthesis of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the esterification of 3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process typically includes steps such as purification and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s long carbon chain and multiple methyl groups may also influence its interaction with cell membranes and other biological structures .

Comparison with Similar Compounds

Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can be compared with other similar compounds such as:

Properties

CAS No.

827029-47-0

Molecular Formula

C22H40O3

Molecular Weight

352.6 g/mol

IUPAC Name

acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol

InChI

InChI=1S/C20H36O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;1H3,(H,3,4)

InChI Key

CUYMBFCOUOPCFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.CC(=O)O

Origin of Product

United States

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